molecular formula C26H30O3 B2732799 (2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone CAS No. 173613-83-7

(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone

Cat. No. B2732799
CAS RN: 173613-83-7
M. Wt: 390.523
InChI Key: GTIPXSAFWBZYKD-SIBCGJTDSA-N
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Description

“(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone” is a type of organic compound. It contains a cyclohexanone ring which is a six-membered ring with a ketone functional group. This ring is substituted with two benzylidene groups at the 2nd and 6th positions and a tert-butyl group at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of cyclohexanone with a suitable benzylidene derivative in the presence of a base. The tert-butyl group could be introduced through a subsequent substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexanone ring, the benzylidene groups, and the tert-butyl group. The benzylidene groups would contribute to the aromaticity of the molecule, while the tert-butyl group would add bulkiness .


Chemical Reactions Analysis

As an organic compound, “(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone” would be expected to undergo various types of organic reactions. The ketone group could be reduced to an alcohol, or it could react with nucleophiles in a nucleophilic addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic benzylidene groups and the polar ketone group would likely make the compound relatively polar .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to determine the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

(2Z,6Z)-4-tert-butyl-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O3/c1-26(2,3)22-16-20(14-18-6-10-23(28-4)11-7-18)25(27)21(17-22)15-19-8-12-24(29-5)13-9-19/h6-15,22H,16-17H2,1-5H3/b20-14-,21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPXSAFWBZYKD-SIBCGJTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1C/C(=C/C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone

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